8-methoxsalen and 5-methoxsalen are furocoumarins referred to collectively as psoralens that have photosensitizing activity and are used orally and topically in conjunction with ultraviolet irradiation for the therapy of psoriasis and vitiligo. Psoralens have been linked to a low rate of transient serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.
Psoralen is a natural product found in Ficus erecta var. beecheyana, Hoita macrostachya, and other organisms with data available.
Psoralen is a furocoumarin that intercalates with DNA, inhibiting DNA synthesis and cell division. Psoralen is used in Photochemotherapy with high-intensity long-wavelength UVA irradiation. Psoralens are tricyclic furocumarins and have a strong tendency to intercalate with DNA base pairs. Irradiation of nucleic acids in the presence of psoralen with long wave UV (~360 nm) results in the 2+2 cyclo- addition of either of its two photoreactive sites with 5,6-carbon bonds of pyrimidines resulting in crosslinking double-stranded nucleic acids.
Psoralen is found in carrot. Psoralen is found in common vegetables, e.g. parsnip, celery especially if diseased or `spoiled' Psoralen is a significant mutagen and is used for this purpose in molecular biology research. Psoralen has been shown to exhibit anti-proliferative, anti-allergenic and anti-histamine functions (A7781, A7782, A7782). Psoralen belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.
A naturally occurring furocoumarin, found in PSORALEA. After photoactivation with UV radiation, it binds DNA via single and double-stranded cross-linking.
See also: Angelica keiskei top (part of); Cullen corylifolium fruit (part of).
Psoralen
CAS No.: 66-97-7
Cat. No.: VC21341121
Molecular Formula: C11H6O3
Molecular Weight: 186.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66-97-7 |
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Molecular Formula | C11H6O3 |
Molecular Weight | 186.16 g/mol |
IUPAC Name | furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H |
Standard InChI Key | ZCCUUQDIBDJBTK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 |
Boiling Point | 362.00 to 363.00 °C. @ 760.00 mm Hg |
Colorform | Crystals from ether Needles (w, ethanol) |
Melting Point | 171 °C |
Chemical Structure and Properties
Psoralen (7H-furo[3,2-g]chromen-7-one) is a naturally occurring furanocoumarin with the molecular formula C₁₁H₆O₃ and a molecular weight of 186.166 g/mol . It belongs to the class of organic compounds known as psoralens, which are characterized by a furan ring fused to a chromenone moiety to form 7H-furo[3,2-g]chromen-7-one . Psoralen is structurally related to coumarin by the addition of a fused furan ring and is considered a derivative of umbelliferone .
Table 1: Physicochemical Properties of Psoralen
Psoralen has a planar tricyclic structure consisting of a furan ring fused to a coumarin moiety . It is slightly soluble in organic solvents such as chloroform, ethyl acetate, and methanol . The compound is relatively stable and is typically stored at 2-8°C .
Biosynthesis and Metabolism
Psoralen is biosynthesized from coumarins in the shikimate pathway . The biosynthetic pathway involves the conversion of cinnamic acid to umbelliferone, followed by prenylation and cyclization to form psoralen . The presence of psoralen in various plant species suggests its role as a phytoalexin, a compound produced by plants in response to environmental stressors .
Pharmacological Properties
Anti-osteoporotic Effects
Multiple studies have demonstrated that psoralen exerts strong anti-osteoporotic effects via regulation of osteoblast/osteoclast/chondrocyte differentiation or activation . These effects are mediated through multiple molecular mechanisms involving:
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Inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) pathway
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Expression of miR-488, peroxisome proliferators-activated receptor-gamma (PPARγ), and matrix metalloproteinases (MMPs)
Zheng et al. observed that psoralen increases the expression of cyclin D1 by regulating the Wnt/β-catenin signaling pathway, thereby enhancing the proliferation of chondrocytes .
Anti-viral and Antibacterial Effects
Psoralen demonstrates significant antiviral and antibacterial activities through several mechanisms:
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Inhibition of viral replication:
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Antibacterial effects:
Psoralen has the potential to be developed as a biological pesticide due to its antifungal properties .
Anti-inflammatory Effects
Psoralen exhibits significant anti-inflammatory properties through several mechanisms:
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Downregulation of inflammatory cytokines:
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In human periodontal ligament cells, psoralen was found to:
These anti-inflammatory effects were reversed by the estrogen receptor antagonist ICI 182780, suggesting that psoralen may exert its anti-inflammatory effects as an agonist to estrogen receptors .
Neuroprotective Effects
Psoralen has demonstrated neuroprotective effects through:
Medical Applications
Dermatological Applications
Psoralen is widely used in dermatology, particularly in combination with ultraviolet A (UVA) radiation, a treatment known as PUVA therapy. PUVA therapy is effective for treating several skin conditions:
The mechanism of action involves psoralen's ability to intercalate into DNA and, upon exposure to UVA radiation, form monoadducts and covalent inter-strand cross-links with thymines in DNA molecules . This photoreactivity leads to marked cell apoptosis, which is more pronounced in rapidly dividing cells such as those in skin disorders .
Other Clinical Applications
Beyond dermatological applications, psoralen has potential in several other clinical areas:
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Bone health:
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Cancer therapy:
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Infectious disease management:
Mechanism of Action
The biological activity of psoralen involves several molecular mechanisms:
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DNA interaction:
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Receptor interactions:
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Signaling pathway modulation:
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Immunomodulation:
Derivatives and Analogs
Several psoralen derivatives have been developed to enhance its therapeutic properties:
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Commercial derivatives:
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Novel derivatives:
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A series of psoralen derivatives with various C-5 substituents have been synthesized and evaluated for their in vitro dark and light-activated cytotoxicity against breast cancer cell lines
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The 4-bromobenzyl amide derivative exhibited the highest dark cytotoxicity against T47-D (IC50 = 10.14 µM)
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The furanylamide derivative showed the highest phototoxicity against SK-BR-3 cells with an IC50 of 2.71 µM, which is almost tenfold more potent than the parent compound, methoxsalen
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These derivatives have shown exceptional selectivity towards HER2+ (SK-BR-3) over the HER2- (MDA-MB-231) breast cancer cell lines, correlating with results from molecular docking studies .
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